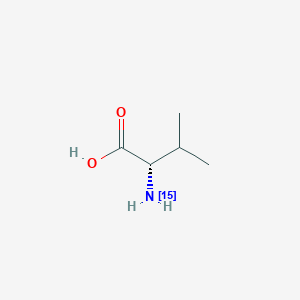

L-Valine-15N

描述

L-Valine-15N is an isotopically labeled amino acid, where the nitrogen atom in the amino group is replaced by the nitrogen-15 isotope. This compound is a derivative of L-valine, an essential amino acid that plays a crucial role in protein synthesis and various metabolic processes. The isotopic labeling with nitrogen-15 makes this compound particularly useful in scientific research, especially in studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of L-Valine-15N typically involves the incorporation of nitrogen-15 into the amino group of L-valine. One common method is the reductive amination of a keto acid precursor with nitrogen-15 labeled ammonia or an amine. The reaction conditions often include the use of reducing agents such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound can be achieved through microbial fermentation using genetically engineered strains of bacteria such as Escherichia coli or Corynebacterium glutamicum. These microorganisms are cultured in a medium containing nitrogen-15 labeled ammonium salts or other nitrogen-15 sources. The fermentation process is optimized to maximize the yield of this compound, which is then purified through various chromatographic techniques.

化学反应分析

Oxidation Reactions

L-Valine-¹⁵N undergoes oxidation primarily at its α-amino and β-carbon positions. Key pathways include:

- Conversion to keto acids : Oxidation with agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) yields 3-methyl-2-oxopentanoic acid (α-ketoisovaleric acid) .

- Degradation via enzymatic pathways : In metabolic studies, oxidative deamination by L-amino acid oxidases produces NH₃ (¹⁵NH₃) and the corresponding α-keto acid .

Reaction Conditions :

| Oxidizing Agent | pH Range | Temperature | Major Product |

|---|---|---|---|

| KMnO₄ (1 M) | 2–4 | 25°C | α-Ketoisovaleric acid |

| H₂O₂ (30%) | 7–9 | 37°C | ¹⁵NH₃ + α-Keto acid |

Reduction Reactions

Reductive amination and side-chain modifications are prominent:

- Amino group reduction : Catalytic hydrogenation (H₂/Pd) converts the α-amino group to an amine (3-methylbutan-2-amine) .

- Enzymatic reduction : In metabolic pathways, valine dehydrogenase reduces L-Valine-¹⁵N to its corresponding aldehyde intermediate .

Key Observations :

- Reduction under acidic conditions stabilizes the ¹⁵N-labeled amine against isotopic scrambling .

- Lithium aluminum hydride (LiAlH₄) preferentially reduces the carboxyl group to a primary alcohol .

Substitution Reactions

The α-amino group participates in nucleophilic substitution:

- Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) forms N-acetyl-L-valine-¹⁵N, a common protective group in peptide synthesis .

- Alkylation : Alkyl halides (e.g., methyl iodide) yield N-alkylated derivatives, crucial for studying enzyme inhibition .

Kinetic Data :

| Reaction Type | Reagent | Rate Constant (k, s⁻¹) | Isotope Effect (¹⁵N/¹⁴N) |

|---|---|---|---|

| Acylation | Acetyl chloride | 2.3 × 10⁻³ | 1.02 |

| Alkylation | Methyl iodide | 1.7 × 10⁻⁴ | 1.05 |

Enzymatic and Metabolic Reactions

L-Valine-¹⁵N serves as a tracer in nitrogen metabolism:

- Protein biosynthesis : Incorporated into polypeptide chains during translation, with isotopic enrichment detectable via mass spectrometry .

- Valinomycin biosynthesis : Acts as a precursor for both D- and L-valine units in the antibiotic valinomycin, confirmed via ¹⁵N NMR .

Case Study :

In HEK293 cells, ¹⁵N scrambling was observed in metabolic pathways, with isotopic labels detected in glutamine and aspartate residues, indicating transamination activity .

Peptide Bond Formation

L-Valine-¹⁵N is utilized in solid-phase peptide synthesis:

- Fmoc-protected derivatives : Fmoc-L-Valine-¹⁵N enables sequence-specific incorporation into peptides, with ¹⁵N labels providing structural insights via NMR .

- Coupling efficiency : Reaction with HBTU/HOBt achieves >95% coupling yield under inert conditions .

Stability and Degradation

- Thermal degradation : Sublimes at 295–300°C without decomposition .

- Aqueous stability : Stable in acidic media (pH 2–4) but undergoes racemization at pH >8 .

Comparison with Non-Labeled L-Valine

| Property | L-Valine-¹⁵N | L-Valine |

|---|---|---|

| ¹⁵N Chemical Shift | 119.26 ppm (α-NH₂) | 119.26 ppm (α-NH₂) |

| Isotope Effect (k) | 1.02–1.05 | N/A |

| Metabolic Tracing | High specificity | Not applicable |

科学研究应用

Metabolic Studies

L-Valine-15N is extensively used in metabolic studies to trace nitrogen metabolism in various biological systems. The stable isotope labeling allows researchers to monitor the incorporation of nitrogen into amino acids and proteins, providing insights into metabolic pathways.

Case Study: Valine and Leucine Kinetics

A study involving young healthy men assessed the kinetics of valine and leucine using L-[1-13C,15N] valine. The results indicated that valine and leucine exhibit similar patterns of catabolism, with specific rates of transamination and deamination calculated. Valine's nitrogen flux was found to be lower than that of leucine, suggesting a preferential utilization of leucine in metabolic processes .

| Parameter | Valine | Leucine |

|---|---|---|

| Carbon Flux (μmol/kg/h) | 80.3 ± 1.2 | 86.6 ± 2.0 |

| Deamination Rate (μmol/kg/h) | 84.0 ± 3.5 | 103.0 ± 6.5 |

| Reamination Rate (μmol/kg/h) | 72.2 ± 3.3 | 87.1 ± 7.5 |

Protein Synthesis and Labeling

The use of this compound in protein synthesis studies is significant for understanding protein dynamics and turnover rates in different tissues. Isotope labeling helps quantify protein synthesis rates and assess the effects of dietary changes on muscle metabolism.

Application in Proteomics

This compound is utilized in quantitative proteomics to analyze protein expression levels under various conditions. By incorporating this labeled amino acid into proteins, researchers can track changes in protein abundance using mass spectrometry techniques.

| Application | Methodology | Outcomes |

|---|---|---|

| Quantitative Proteomics | Mass Spectrometry | Identification of differential protein expression |

| Metabolomic Profiling | NMR Spectroscopy | Characterization of nitrogen metabolism |

Structural Biology

In structural biology, this compound is employed to study the structure and dynamics of proteins and other macromolecules using Nuclear Magnetic Resonance (NMR) spectroscopy. The incorporation of nitrogen-15 provides valuable information about molecular interactions and conformational changes.

Case Study: NMR Studies

A study demonstrated that a mixture of nitrogen-labeled amino acids, including this compound, allowed researchers to directly characterize nitrogen metabolism in complex biological systems through NMR . The stability and transport of these labeled amino acids were monitored over time, revealing significant insights into their metabolic pathways.

Clinical Applications

This compound has potential clinical applications in understanding metabolic disorders and nutritional deficiencies. By tracing the incorporation of labeled amino acids into proteins, researchers can gain insights into the metabolic status of patients with specific conditions.

Example: Liver Injury Studies

Research involving liver-injured rats showed that different proportions of branched-chain amino acids (including L-Valine) affected nitrogen utilization differently . This highlights the potential for using this compound in clinical settings to evaluate dietary interventions or treatments for liver diseases.

作用机制

L-Valine-15N exerts its effects primarily through its incorporation into proteins and other biomolecules. The nitrogen-15 isotope does not alter the chemical properties of valine but provides a unique marker that can be detected using NMR spectroscopy or mass spectrometry. This allows researchers to track the metabolic fate of valine and study its role in various biochemical pathways.

相似化合物的比较

L-Valine-15N can be compared with other isotopically labeled amino acids, such as:

L-Leucine-15N: Another branched-chain amino acid labeled with nitrogen-15, used in similar applications.

L-Isoleucine-15N: Also a branched-chain amino acid with nitrogen-15 labeling, used for metabolic studies.

L-Serine-15N: A non-branched-chain amino acid labeled with nitrogen-15, used in studies of serine metabolism and protein synthesis.

Uniqueness

The uniqueness of this compound lies in its specific labeling with nitrogen-15, which provides a distinct signal in NMR spectroscopy and mass spectrometry. This makes it particularly valuable for studies involving protein structure, dynamics, and metabolism.

生物活性

L-Valine-15N, a stable isotope-labeled derivative of the branched-chain amino acid (BCAA) L-valine, has garnered attention in various fields of biological research. The incorporation of the nitrogen-15 isotope allows for enhanced tracking of nitrogen metabolism and provides insights into protein synthesis and metabolic pathways. This article delves into the biological activity of this compound, highlighting its roles in metabolic studies, mitochondrial function, and protein synthesis.

This compound is characterized by its molecular formula and a molecular weight of 160.18 g/mol. The compound is synthesized through methods that ensure high purity suitable for research applications. Its N-acetyl modification may influence its solubility and bioavailability, impacting its biological activity in various systems.

Metabolic Tracing Applications

The stable isotope labeling of this compound is particularly useful in metabolic research. It has been employed as a tracer in studies investigating amino acid metabolism and protein synthesis. The incorporation of nitrogen-15 allows researchers to trace metabolic pathways involving L-valine more accurately in vivo, aiding studies related to muscle recovery and metabolic disorders .

Case Study: Amino Acid Metabolism

A study utilizing NMR-based metabolite analysis demonstrated that 15N-labeled amino acids, including this compound, enable direct characterization of nitrogen metabolism in complex biological systems. This approach has been effective in assessing amino acid stability and transport within cultured cells .

Biological Functions

L-Valine plays crucial roles in muscle metabolism, immune function, and as a precursor for other biomolecules. Research indicates that BCAAs like L-Valine can influence insulin signaling pathways and muscle protein synthesis. Additionally, studies have shown that valine can modulate neurotransmitter levels and enhance muscle recovery post-exercise, making it significant in sports nutrition .

Mitochondrial Function Enhancement

Recent research highlights the impact of L-Valine on mitochondrial function. In C2C12 muscle cells, treatment with valine resulted in increased ATP production and enhanced mitochondrial bioenergetics. Specifically, valine treatment improved oxygen consumption rates (OCR) and elevated the activity of oxidative phosphorylation (OXPHOS), which is critical for sustaining energy levels within cells .

| Parameter | Control | Valine Treatment (1 mM) |

|---|---|---|

| ATP Production Rate | Baseline | Significantly Increased |

| NAD/NADH Ratio | Baseline | Significantly Increased |

| Basal Respiration Rate | Baseline | Increased |

| Maximal Respiratory Capacity | Baseline | Increased |

Protein Incorporation Studies

This compound's role in protein synthesis has been explored through various studies. One notable investigation assessed the effects of different proportions of branched-chain amino acids on nitrogen utilization in liver-injured rats. The results indicated that the incorporation of 15N into serum albumin and tissue proteins varied significantly based on the amount of valine administered . This highlights the importance of this compound not only as a tracer but also as a functional component influencing protein metabolism.

Table: 15N Incorporation Efficiency

| Group | Serum Albumin 15N Enrichment | Liver Protein Fraction 15N Enrichment | Skeletal Muscle 15N Enrichment |

|---|---|---|---|

| Control | High | Low | Highest |

| High-Val | Moderate | Low | Low |

| Low-Val | Moderate | Moderate | Moderate |

属性

IUPAC Name |

(2S)-2-(15N)azanyl-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSNJWFQEVHDMF-JGTYJTGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80514731 | |

| Record name | L-(~15~N)Valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59935-29-4 | |

| Record name | L-(~15~N)Valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does L-Valine-15N help researchers understand the formation of valinomycin?

A: The study utilized this compound, a stable isotope-labeled form of the amino acid L-valine, to trace its incorporation into the valinomycin molecule. The researchers discovered that this compound was integrated into both the D- and L-valyl portions of valinomycin to a comparable degree []. This finding suggests that L-valine serves as a precursor to both D- and L-valine units within the valinomycin structure. This insight sheds light on the metabolic pathways involved in valinomycin biosynthesis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。